An In-depth Technical Guide to the Structure and Stereoisomers of 12,13-DiHOME
An In-depth Technical Guide to the Structure and Stereoisomers of 12,13-DiHOME
For Researchers, Scientists, and Drug Development Professionals
Abstract
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule derived from the metabolism of linoleic acid. It has garnered significant attention in the scientific community for its role as a lipokine, particularly in the activation of brown adipose tissue (BAT) and the regulation of fatty acid metabolism. This technical guide provides a comprehensive overview of the chemical structure of 12,13-DiHOME, a detailed exploration of its stereoisomers, and an examination of its biosynthetic pathway and key signaling mechanisms. The document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of this intriguing molecule.
Chemical Structure and Physicochemical Properties
12,13-DiHOME is an 18-carbon unsaturated fatty acid with two hydroxyl groups located at the 12th and 13th carbon positions and a cis double bond at the 9th carbon position.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₄ | [2] |
| Molecular Weight | 314.46 g/mol | [3] |
| IUPAC Name | (9Z)-12,13-dihydroxyoctadec-9-enoic acid | [2] |
| Synonyms | 12,13-DHOME, Isoleukotoxin diol | [3][4] |
| CAS Number | 263399-35-5 | [3] |
| Heavy Atom Count | 22 | |
| Rotatable Bond Count | 15 | |
| Topological Polar Surface Area | 77.76 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
Stereoisomers of 12,13-DiHOME
The presence of two chiral centers at carbons 12 and 13 gives rise to four possible stereoisomers of 12,13-DiHOME. These stereoisomers can be classified into two pairs of enantiomers: the threo pair and the erythro pair.
The threo diastereomers have the hydroxyl groups on opposite sides in a Fischer projection, corresponding to the (12R, 13S) and (12S, 13R) configurations. The erythro diastereomers have the hydroxyl groups on the same side in a Fischer projection, which corresponds to the (12R, 13R) and (12S, 13S) configurations.
Below are the structural representations of the four stereoisomers of 12,13-DiHOME.
Caption: Fischer projections of the four stereoisomers of 12,13-DiHOME.
Biosynthesis of 12,13-DiHOME
12,13-DiHOME is an endogenous metabolite of linoleic acid, an essential omega-6 fatty acid. The biosynthetic pathway involves a two-step enzymatic process.
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Epoxidation: Linoleic acid is first converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5]
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Hydrolysis: The epoxide ring of 12,13-EpOME is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, 12,13-DiHOME.[5]
This pathway is a key target for pharmacological intervention, as inhibition of sEH can modulate the levels of 12,13-DiHOME and its precursor 12,13-EpOME, which may have different biological activities.
Caption: Biosynthetic pathway of 12,13-DiHOME from linoleic acid.
Biological Activity and Signaling Pathways
12,13-DiHOME has emerged as a significant signaling molecule, particularly in the context of energy metabolism and thermogenesis. It is recognized as a lipokine that is released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[6][7][8]
The primary mechanism of action of 12,13-DiHOME involves the stimulation of fatty acid uptake in brown adipocytes. It achieves this by promoting the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[6][9] This increased availability of fatty acids as fuel enhances the thermogenic activity of BAT.
Recent studies suggest that the signaling cascade initiated by 12,13-DiHOME may involve a Gq-protein coupled receptor, leading to an increase in intracellular calcium levels.[10] Furthermore, in cardiac muscle, the effects of 12,13-DiHOME have been linked to the nitric oxide synthase 1 (NOS1) and ryanodine receptor (RyR) pathway.[5][11]
Caption: Proposed signaling pathway of 12,13-DiHOME in brown adipocytes.
Experimental Protocols
Representative Protocol for the Chiral Separation of Dihydroxy Fatty Acids by HPLC
Materials:
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Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample of mixed 12,13-DiHOME isomers dissolved in a suitable solvent (e.g., ethanol or methanol)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90% A, 10% B) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved 12,13-DiHOME sample onto the column.
-
Gradient Elution: Program a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., from 10% B to 90% B over 30 minutes). The optimal gradient will need to be determined empirically to achieve the best separation of the four stereoisomers.
-
Mass Spectrometric Detection: Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 12,13-DiHOME in negative ion mode ([M-H]⁻ at m/z 313.2). Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity by monitoring characteristic fragment ions.
-
Data Analysis: The four stereoisomers should elute at different retention times, allowing for their individual identification and quantification. The elution order will depend on the specific chiral stationary phase used.
Caption: Workflow for the chiral separation of 12,13-DiHOME stereoisomers.
Conclusion and Future Directions
12,13-DiHOME is a multifaceted signaling lipid with significant potential as a therapeutic target for metabolic diseases. Its role in activating brown adipose tissue and enhancing fatty acid metabolism has been well-established. However, several key areas require further investigation to fully elucidate its biological functions and therapeutic utility.
A critical next step is the development of robust methods for the stereoselective synthesis and separation of the four individual isomers of 12,13-DiHOME. This will enable a detailed investigation into the specific biological activities of each stereoisomer, as it is likely that they possess different potencies and potentially even different biological functions.
Furthermore, the identification of the specific cell surface receptor(s) for 12,13-DiHOME is a high-priority research goal. Elucidating the complete signaling cascade, from receptor binding to the downstream effects on gene expression and cellular metabolism, will provide a more comprehensive understanding of its mechanism of action and open new avenues for the development of targeted therapeutics.
References
- 1. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12,13-DiHOME | C18H34O4 | CID 10236635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. threo-12,13-Dihydroxy-9(Z)-octadecenoic acid | CymitQuimica [cymitquimica.com]
- 5. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpgbio.com [bpgbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. metabolomics.se [metabolomics.se]
